BenchChemオンラインストアへようこそ!

(2R)-3-methoxy-2-methylpropanoic acid

Antibody-Drug Conjugates Auristatin Payloads Maximum Tolerated Dose

(2R)-3-methoxy-2-methylpropanoic acid is an enantiomerically pure, short-chain carboxylic acid (C₅H₁₀O₃, MW 118.13 g/mol) featuring a (R)-configured α-methyl group and a β-methoxy substituent. This compound serves as a critical chiral building block in medicinal chemistry and ADC payload synthesis, with its defined stereochemistry and dual functional groups enabling precise incorporation into complex molecular architectures.

Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
CAS No. 1315051-14-9
Cat. No. B13455496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-3-methoxy-2-methylpropanoic acid
CAS1315051-14-9
Molecular FormulaC5H10O3
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCC(COC)C(=O)O
InChIInChI=1S/C5H10O3/c1-4(3-8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m1/s1
InChIKeyJIRULJUIQOAJPM-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-3-Methoxy-2-methylpropanoic Acid (CAS 1315051-14-9): Chiral C5 Building Block for Precision Synthesis


(2R)-3-methoxy-2-methylpropanoic acid is an enantiomerically pure, short-chain carboxylic acid (C₅H₁₀O₃, MW 118.13 g/mol) featuring a (R)-configured α-methyl group and a β-methoxy substituent . This compound serves as a critical chiral building block in medicinal chemistry and ADC payload synthesis, with its defined stereochemistry and dual functional groups enabling precise incorporation into complex molecular architectures .

Why (2R)-3-Methoxy-2-methylpropanoic Acid Cannot Be Replaced by its Racemate or (S)-Enantiomer in cGMP Syntheses


The (2R)-stereochemistry of this building block is non-negotiable for the synthesis of monomethylauristatin F (MMAF)-class payloads, where the corresponding (2R,3R)-configuration of the derived C-terminal fragment is essential for biological activity [1]. Substitution with the racemic mixture or the (2S)-enantiomer would produce diastereomeric auristatin analogs with altered potency, membrane permeability, and target binding, rendering them unsuitable for ADC development [1]. Similarly, for chiral pool syntheses and asymmetric transformations, the use of the (2S)-enantiomer or racemate leads to divergent pharmacokinetic and pharmacodynamic profiles, violating regulatory expectations for single-isomer drug substances [2].

Quantitative Differentiation Evidence for (2R)-3-Methoxy-2-methylpropanoic Acid Against Key Comparators


In Vivo Tolerability Advantage of MMAF over MMAE Driven by the Charged C-Terminal Moiety

MMAF, whose C-terminal (2R,3R)-3-methoxy-2-methylpropanoyl fragment is derived from (2R)-3-methoxy-2-methylpropanoic acid, exhibits a >16-fold higher maximum tolerated dose (MTD) in mice compared to the uncharged analog MMAE, which lacks this acidic C-terminal motif [1]. This dramatic tolerability gain is directly attributed to the charged carboxylate contributed by the target compound's scaffold, which limits passive membrane permeability and confines cytotoxic activity to ADC-targeted cells [1].

Antibody-Drug Conjugates Auristatin Payloads Maximum Tolerated Dose Toxicology

Membrane Permeability Attenuation by the C-Terminal Carboxylate Scaffold vs. Neutral Auristatin Analogs

The C-terminal (2R,3R)-3-methoxy-2-methylpropanoic acid moiety of MMAF introduces a formal negative charge at physiological pH, which attenuates passive membrane permeability by approximately two orders of magnitude compared to the neutral C-terminal norephedrine group of MMAE [1]. Consequently, free MMAF lacks the bystander killing effect observed with MMAE, a property that is structurally encoded by the target compound's carboxylic acid scaffold [1].

Drug Permeability Bystander Effect Antibody-Drug Conjugates MMAF

Selective hMCT4 Inhibition by 2-Methylpropanoic Acid-Derived Scaffolds vs. Non-Selective Inhibitors

Bindarit, a derivative of 2-methylpropanoic acid featuring a 2-[(1-benzyl-1H-indazol-3-yl)methoxy] substituent, acts as a potent and selective non-competitive inhibitor of human monocarboxylate transporter 4 (hMCT4) with a Ki of 30.2 µM [1]. In contrast to non-selective hMCT inhibitors such as α-cyano-4-hydroxycinnamate, the 2-methylpropanoic acid core of bindarit enables selective recognition by hMCT4 over the closely related hMCT1 transporter, a selectivity profile not achievable with simple carboxylic acid bioisosteres [1].

Monocarboxylate Transporter 4 hMCT4 Bindarit Selectivity

URAT1 Inhibitory Activity of a 3-Methoxy-2-methylpropanoic Acid-Containing Derivative

A compound incorporating the 3-methoxy-2-methylpropanoic acid moiety (2-((3-(8-cyanoindolizin-5-yl)pyridin-4-yl)thio)-3-methoxy-2-methylpropanoic acid) demonstrated URAT1 inhibitory activity with an IC50 of 504 nM [1]. This contrasts with structurally distinct URAT1 inhibitors such as benzbromarone and lesinurad, which achieve low nanomolar potency but carry safety liabilities, suggesting the methoxy-methylpropanoic acid scaffold offers an alternative starting point for gout drug discovery [1].

URAT1 Uric Acid Transporter Gout Hyperuricemia

High-Value Application Scenarios for (2R)-3-Methoxy-2-methylpropanoic Acid in Drug Discovery and Chemical Development


ADC Payload C-Terminal Fragment: Reducing Systemic Toxicity of Auristatin Warheads

Procurement of enantiopure (2R)-3-methoxy-2-methylpropanoic acid is essential for synthesizing the C-terminal (2R,3R)-3-methoxy-2-methylpropanoyl fragment of MMAF-class payloads. Compared to neutral warheads such as MMAE, MMAF offers a >16-fold improvement in murine MTD due to charge-mediated attenuation of passive membrane permeability [1]. This makes the building block indispensable for ADC programs requiring reduced bystander toxicity, particularly for targets with heterogeneous tumor antigen expression [1].

hMCT4 Pharmacological Tool and Lead Optimization

For drug discovery teams investigating tumor metabolism, the 2-methylpropanoic acid scaffold can be elaborated into selective hMCT4 inhibitors similar to bindarit (Ki = 30.2 µM) [1]. The scaffold's ability to confer selectivity over hMCT1 sets it apart from generic carboxylic acid building blocks, enabling the development of pharmacological probes to dissect lactate transport biology in hypoxic tumors [1].

URAT1 Inhibitor Development for Hyperuricemia and Gout

The 3-methoxy-2-methylpropanoic acid core serves as a carboxylic acid isostere for URAT1 inhibitor design, with a representative derivative showing IC50 = 504 nM in HEK293-URAT1 uptake assays [1]. This differentiated scaffold enables lead optimization programs targeting uric acid reabsorption while avoiding the structural liabilities of first-generation uricosurics such as benzbromarone [1].

Quote Request

Request a Quote for (2R)-3-methoxy-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.